

N,N-Bis(2,3-epoxypropyl)cyclohexylamine: A Comprehensive Technical Review

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Compound of Interest

Compound Name: *N,N-Bis(2,3-epoxypropyl)cyclohexylamine*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2,3-epoxypropyl)cyclohexylamine is a diepoxide compound belonging to the family of cycloaliphatic amines. Its structure, featuring a central cyclohexylamine core functionalized with two reactive epoxypropyl groups, makes it a molecule of significant interest in polymer chemistry, particularly as a curing agent or crosslinker for epoxy resins. The cycloaliphatic nature of the backbone is expected to impart distinct properties to the resulting polymers, such as improved thermal stability, weatherability, and mechanical performance compared to their aliphatic or aromatic counterparts.

This technical guide provides a comprehensive review of the available research and data on **N,N-Bis(2,3-epoxypropyl)cyclohexylamine**. It is intended to serve as a valuable resource for researchers and professionals in materials science and drug development by summarizing its chemical and physical properties, outlining a representative synthesis protocol, discussing its performance as an epoxy curing agent with comparative data from analogous systems, and exploring its potential, albeit not yet documented, applications in the pharmaceutical field.

Chemical and Physical Properties

While extensive experimental data for **N,N-Bis(2,3-epoxypropyl)cyclohexylamine** is not readily available in published literature, its fundamental properties have been reported in

various chemical databases. These properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₁ NO ₂	[ChemNet]
Molecular Weight	211.30 g/mol	[PubChem]
CAS Number	13391-15-6	[ChemNet]
IUPAC Name	N,N-bis(oxiran-2-ylmethyl)cyclohexanamine	[PubChem]
Density	1.1 g/cm ³	[ChemNet]
Boiling Point	319.5 °C at 760 mmHg	[ChemNet]
Flash Point	120.2 °C	[ChemNet]
Refractive Index	1.526	[ChemNet]

Synthesis of N,N-Bis(2,3-epoxypropyl)cyclohexylamine

A detailed experimental protocol for the synthesis of **N,N-Bis(2,3-epoxypropyl)cyclohexylamine** is not explicitly available in peer-reviewed journals. However, the synthesis of N,N-diglycidylamines is a well-established chemical transformation, typically proceeding via the reaction of a primary or secondary amine with an excess of epichlorohydrin, followed by dehydrochlorination with a base. The following is a representative experimental protocol for the synthesis of a similar compound, N,N-diglycidylaniline, which can be adapted for the synthesis of the target molecule.

Representative Experimental Protocol: Synthesis of an N,N-Diglycidylamine

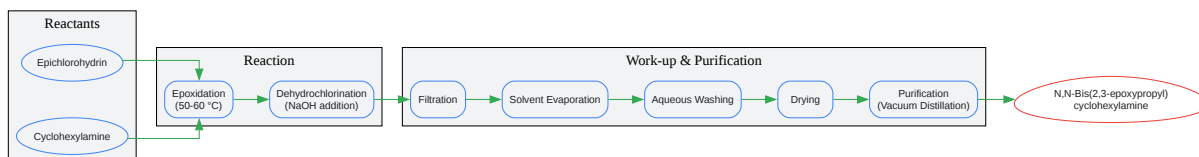
Materials:

- Cyclohexylamine

- Epichlorohydrin (excess)
- Sodium hydroxide (or other suitable base)
- Anhydrous sodium sulfate
- Organic solvent (e.g., toluene, diethyl ether)
- Deionized water

Procedure:

- Epoxidation: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, dissolve cyclohexylamine in an excess of epichlorohydrin (typically a 1:5 to 1:10 molar ratio).
- The reaction mixture is heated to a specific temperature (e.g., 50-60 °C) with vigorous stirring.
- A solution of sodium hydroxide (e.g., 50% aqueous solution) is added dropwise to the reaction mixture over a period of 1-2 hours, maintaining the reaction temperature. The base facilitates the dehydrochlorination of the intermediate chlorohydrin.
- After the addition is complete, the reaction is allowed to proceed for an additional 2-4 hours at the same temperature.
- Work-up and Purification: The reaction mixture is cooled to room temperature, and the precipitated sodium chloride is removed by filtration.
- The excess epichlorohydrin is removed under reduced pressure using a rotary evaporator.
- The resulting crude product is dissolved in an organic solvent (e.g., diethyl ether) and washed several times with deionized water to remove any remaining salts and base.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude **N,N-Bis(2,3-epoxypropyl)cyclohexylamine**.
- Further purification can be achieved by vacuum distillation or column chromatography.



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Caption: Generalized workflow for the synthesis of **N,N-Bis(2,3-epoxypropyl)cyclohexylamine**.

Performance as an Epoxy Curing Agent

N,N-Bis(2,3-epoxypropyl)cyclohexylamine can function as a curing agent for epoxy resins. The tertiary amine within its structure can catalyze the homopolymerization of epoxy resins, while the two epoxy groups can react with other curing agents, such as primary or secondary amines, to form a crosslinked network.

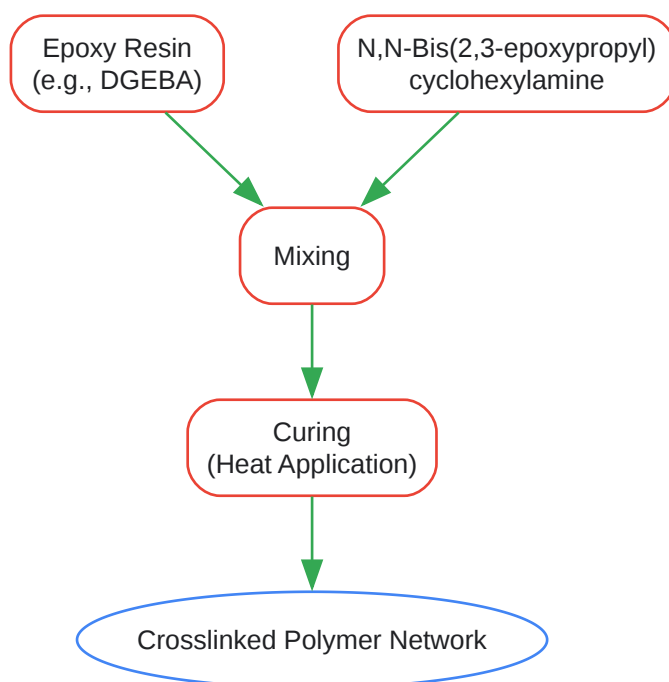
While specific performance data for this compound is not available, the general characteristics of cycloaliphatic amine hardeners can provide an indication of its expected performance. Cycloaliphatic amines are known to impart excellent mechanical properties, high glass transition temperatures (T_g), and good chemical resistance to cured epoxy systems.

The following table presents typical performance data for other cycloaliphatic amine curing agents when used with a standard bisphenol A diglycidyl ether (DGEBA) epoxy resin. This data is provided for comparative purposes.

Curing Agent	Mix Ratio (phr)	Gel Time (min) at 25°C	Glass Transition Temp. (Tg, °C)	Tensile Strength (MPa)	Tensile Modulus (GPa)
Isophorone diamine (IPDA)	25	45	150	80	3.0
1,2-Diaminocyclohexane (DACH)	20	30	165	85	3.2
N,N-Bis(2,3-epoxypropyl)cyclohexylamine	Data not available	Data not available	Data not available	Data not available	Data not available

Curing Mechanism

The curing of an epoxy resin with an amine involves the nucleophilic attack of the amine's nitrogen on the carbon atom of the epoxy ring, leading to ring-opening and the formation of a hydroxyl group and a new carbon-nitrogen bond. The newly formed secondary amine can then react with another epoxy group.



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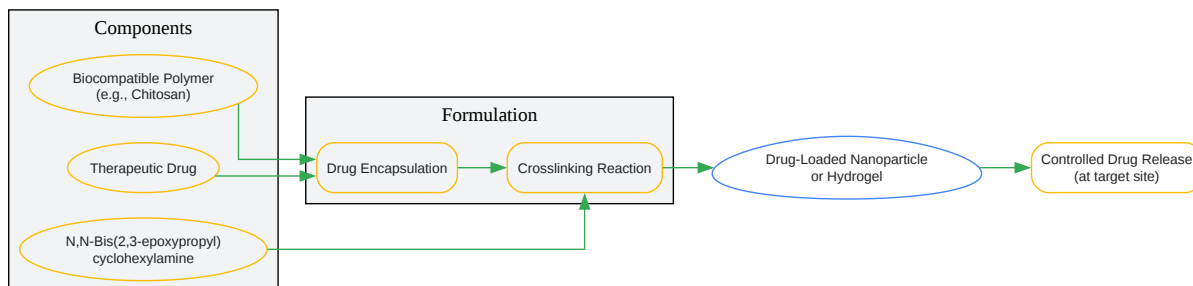
Caption: Simplified workflow of the epoxy curing process.

Potential Applications in Drug Development

While there is no direct research on the use of **N,N-Bis(2,3-epoxypropyl)cyclohexylamine** in drug development, its chemical structure suggests potential areas of exploration. The presence of two reactive epoxy groups makes it a candidate for use as a crosslinking agent in the development of drug delivery systems.

Epoxide-containing molecules are of interest in medicinal chemistry due to their ability to react with nucleophiles present in biological systems, such as amino or thiol groups in proteins and nucleic acids. This reactivity has been harnessed in the design of various therapeutic agents, including some anticancer drugs.

A hypothetical application could involve using **N,N-Bis(2,3-epoxypropyl)cyclohexylamine** to crosslink biocompatible polymers, such as chitosan or polyethylene glycol (PEG), to form hydrogels or nanoparticles for controlled drug release. The crosslinking density, and thus the drug release rate, could be controlled by the stoichiometry of the reaction.



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- To cite this document: BenchChem. [N,N-Bis(2,3-epoxypropyl)cyclohexylamine: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b086655#literature-review-of-n-n-bis-2-3-epoxypropyl-cyclohexylamine-research\]](https://www.benchchem.com/product/b086655#literature-review-of-n-n-bis-2-3-epoxypropyl-cyclohexylamine-research)

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